molecular formula C13H20ClNOS B4921594 4-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)-1-butanamine

4-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)-1-butanamine

Cat. No.: B4921594
M. Wt: 273.82 g/mol
InChI Key: ZNGHYOJDCQAVFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)-1-butanamine is a chemical compound that belongs to the class of phenethylamines. This compound is commonly known as 4-CMTB, and it has been studied for its potential use as a therapeutic agent.

Mechanism of Action

The exact mechanism of action of 4-CMTB is not fully understood, but it is believed to work by inhibiting the reuptake of serotonin and norepinephrine. This leads to an increase in the levels of these neurotransmitters in the brain, which can improve mood and reduce anxiety.
Biochemical and Physiological Effects:
In addition to its effects on neurotransmitters, 4-CMTB has been shown to have other biochemical and physiological effects. For example, it has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons. Additionally, 4-CMTB has been shown to have anti-inflammatory effects, which could make it useful for treating conditions such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One advantage of using 4-CMTB in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been shown to have low toxicity in animal studies. However, one limitation is that there is still a limited amount of research on its potential therapeutic uses, so more studies are needed to fully understand its effects.

Future Directions

There are several future directions for research on 4-CMTB. One area of interest is its potential as an antidepressant and anxiolytic agent. Additionally, more research is needed to understand its effects on BDNF and inflammation. Finally, it would be interesting to explore its potential use in combination with other medications for the treatment of various conditions.

Synthesis Methods

The synthesis of 4-CMTB involves the reaction of 4-chlorothiophenol with 2-methoxyethylamine to form 4-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)-1-butanamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The yield of the reaction is typically around 70-80%, and the purity of the product can be improved through recrystallization.

Scientific Research Applications

4-CMTB has been studied for its potential use as a therapeutic agent for various conditions. One area of research has been its potential as an antidepressant. Studies have shown that 4-CMTB can increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that are often targeted by antidepressant medications. Additionally, 4-CMTB has been shown to have anxiolytic effects, which could make it useful for treating anxiety disorders.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfanyl-N-(2-methoxyethyl)butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClNOS/c1-16-10-9-15-8-2-3-11-17-13-6-4-12(14)5-7-13/h4-7,15H,2-3,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNGHYOJDCQAVFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCCCCSC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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